molecular formula C19H28INO6 B5023571 1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid

Cat. No.: B5023571
M. Wt: 493.3 g/mol
InChI Key: MZOCJGKXFHIULG-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an iodo-methylphenoxy group, making it a subject of study in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26INO2.C2H2O4/c1-14-5-7-19(8-6-14)9-10-20-11-12-21-17-4-3-15(2)13-16(17)18;3-1(4)2(5)6/h3-4,13-14H,5-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOCJGKXFHIULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=C(C=C(C=C2)C)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine typically involves multiple steps, starting with the iodination of 4-methylphenol to produce 2-iodo-4-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-iodo-4-methylphenoxy)ethanol. Subsequent reaction with 1-(2-chloroethyl)-4-methylpiperidine under basic conditions yields the target compound. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium iodide in acetone, potassium carbonate in DMF, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine: Similar structure but with a bromine atom instead of iodine.

    1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine: Similar structure but with a chlorine atom instead of iodine.

    1-[2-[2-(2-Fluoro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperidine imparts unique reactivity and biological properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s binding affinity and reactivity, making it a valuable compound for specific applications in research and industry.

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